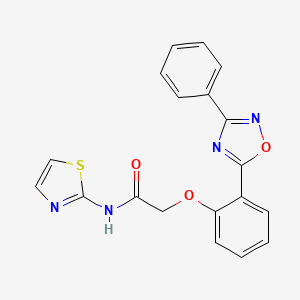
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用機序
The mechanism of action of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide involves the inhibition of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of bacterial and fungal enzymes, leading to the disruption of their cellular processes. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways. The exact mechanism of action of the compound is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated the compound's ability to inhibit the growth of bacterial and fungal strains, including multidrug-resistant strains. The compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In animal studies, the compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide in lab experiments is its broad-spectrum antimicrobial activity. The compound has been shown to be effective against a wide range of bacterial and fungal strains, making it a valuable tool for studying microbial physiology and pathogenesis. Another advantage is the compound's ability to inhibit specific signaling pathways in cancer cells, making it a useful tool for studying cancer biology.
One limitation of using 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell types, and further research is needed to determine its safety and potential side effects. Another limitation is the compound's limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain applications.
将来の方向性
There are several future directions for the use of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide in scientific research. One direction is the development of new drug candidates based on the compound's structure and mechanism of action. The compound's antimicrobial and anticancer properties make it a promising candidate for drug development. Another direction is the exploration of the compound's potential applications in other fields, such as agriculture and environmental science. The compound's broad-spectrum antimicrobial activity may have applications in crop protection and food safety. Furthermore, the compound's ability to inhibit specific signaling pathways may have applications in environmental toxicology and pollution control.
Conclusion
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide is a chemical compound with potential applications in various fields of scientific research. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Further research is needed to fully understand the compound's mode of action and potential applications in drug development, agriculture, and environmental science.
合成法
The synthesis of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide involves the reaction of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol and 2-bromo-N-(thiazol-2-yl)acetamide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the target compound. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for scientific research applications.
科学的研究の応用
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. The compound has been shown to have antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development.
特性
IUPAC Name |
2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c24-16(21-19-20-10-11-27-19)12-25-15-9-5-4-8-14(15)18-22-17(23-26-18)13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIUJDBAHHFVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide](/img/structure/B7704583.png)
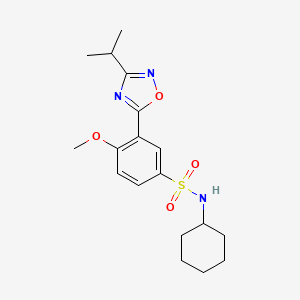
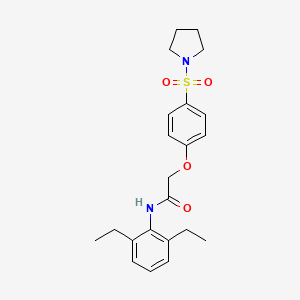

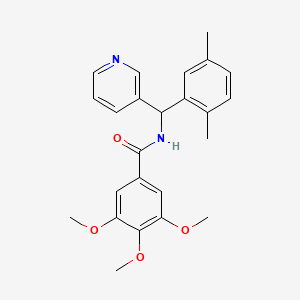
![N-(4-(N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7704597.png)

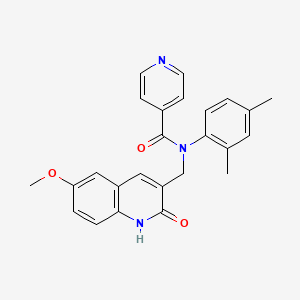
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7704622.png)
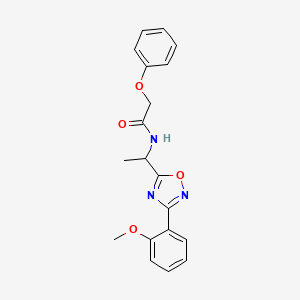
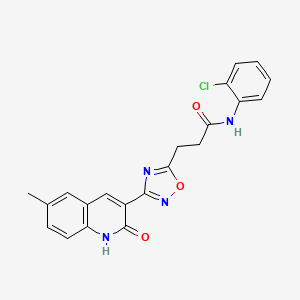
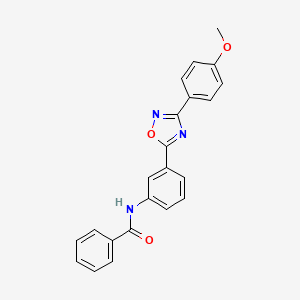
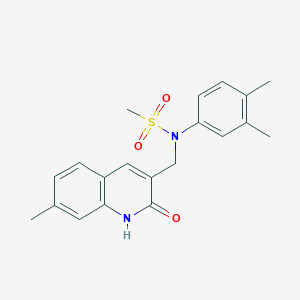
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7704666.png)